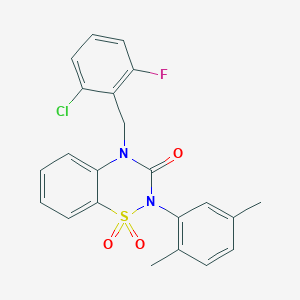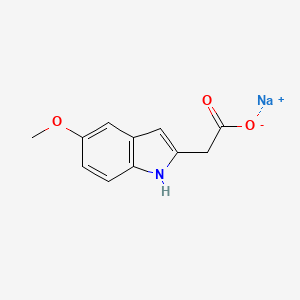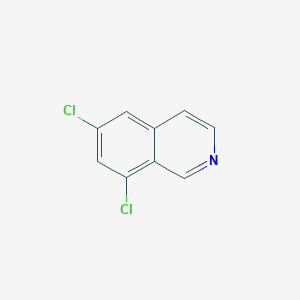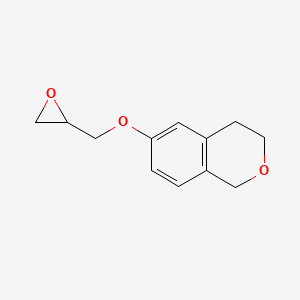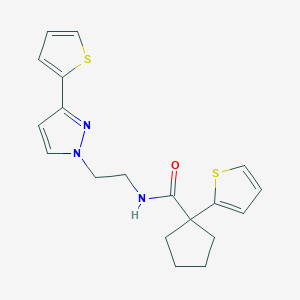
1-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(thiophen-2-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H21N3OS2 and its molecular weight is 371.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
- Novel Heterocyclic Derivatives : A variety of heterocyclic derivatives incorporating thiophene, thiazole, pyrazole, and other rings have been synthesized, showing high antitumor activities against various cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). These compounds offer a valuable base for further heterocyclic transformations and biological investigations due to their simplicity in synthesis and diversity in reactive sites (Shams et al., 2010).
Antimicrobial Activity
- Novel Chitosan Schiff Bases : Schiff bases of chitosan, synthesized using heteroaryl pyrazole derivatives, including a thiophene moiety, have shown significant antimicrobial activity against various bacterial and fungal strains. This illustrates the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Anticancer Agents and Cell Cycle Inhibitors
- Pyrazole Derivatives : The design and synthesis of pyrazole derivatives as potential anticancer agents, focusing on their ability to inhibit topoisomerase IIα, and their evaluation against various cancerous cell lines, have been explored. These efforts aim to identify new therapeutic options for cancer treatment, highlighting the importance of the compound's core structure in medicinal chemistry (Alam et al., 2016).
Antidepressant Activity
- Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides : These compounds have been synthesized and evaluated for their antidepressant activity. One particular derivative demonstrated significant reduction in immobility time in animal models, suggesting potential as an antidepressant medication. This underlines the chemical compound's relevance in the development of new therapeutic agents for mental health conditions (Mathew et al., 2014).
Green Synthesis and Antimicrobial Activity
- Eco-friendly Synthesis : Adopting green synthesis methodologies, such as 1,3-dipolar cycloaddition, a variety of thiophenyl pyrazoles and isoxazoles have been prepared, showing potential antibacterial and antifungal activities. This approach not only contributes to the discovery of new antimicrobial agents but also emphasizes the importance of environmentally sustainable practices in chemical synthesis (Sowmya et al., 2018).
properties
IUPAC Name |
1-thiophen-2-yl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c23-18(19(8-1-2-9-19)17-6-4-14-25-17)20-10-12-22-11-7-15(21-22)16-5-3-13-24-16/h3-7,11,13-14H,1-2,8-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQZGBATWRFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dimethylphenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B2584356.png)
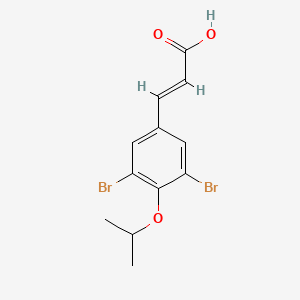
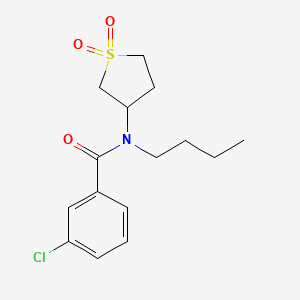
![ethyl 9-fluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2584359.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-nitrobenzamide](/img/structure/B2584362.png)
![(2Z)-3-[N-(4-acetylphenyl)carbamoyl]but-2-enoic acid](/img/structure/B2584366.png)
![3-(4-fluorophenyl)-6-(methylsulfanyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-2-one](/img/structure/B2584367.png)
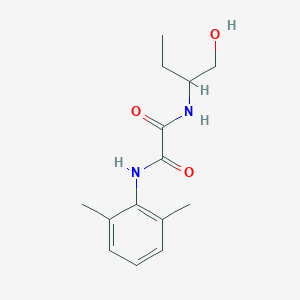
![3-[1-(4-methoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B2584370.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2584372.png)
